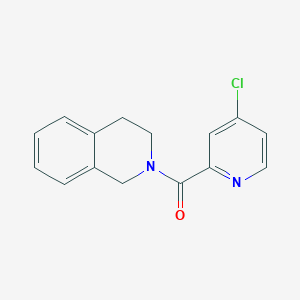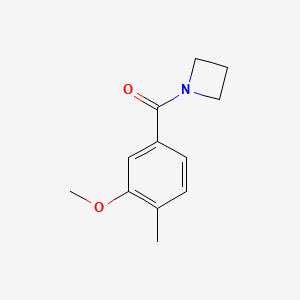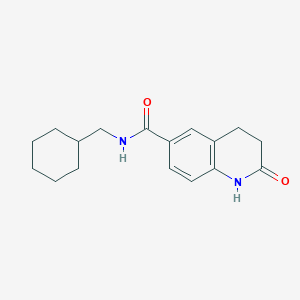
(4-chloropyridin-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-chloropyridin-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone, also known as CR8, is a small molecule inhibitor that has been extensively studied for its potential application in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action suggests that it could be an effective therapeutic option for a variety of cancer types.
Wirkmechanismus
The mechanism of action of (4-chloropyridin-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone involves the inhibition of cyclin-dependent kinases (CDKs), which are enzymes that play a key role in cell cycle regulation. CDKs are overexpressed in many types of cancer, and their inhibition can lead to cell cycle arrest and apoptosis. (4-chloropyridin-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone has been shown to selectively inhibit CDKs 1, 2, and 5, which are involved in the regulation of cell cycle progression and DNA replication. By inhibiting these CDKs, (4-chloropyridin-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone can prevent cancer cells from dividing and promote their death.
Biochemical and Physiological Effects:
(4-chloropyridin-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone has been shown to have several biochemical and physiological effects in cancer cells. In addition to its inhibition of CDKs, (4-chloropyridin-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone has been shown to induce DNA damage and activate the tumor suppressor protein p53. These effects can lead to cell cycle arrest and apoptosis in cancer cells. In addition, (4-chloropyridin-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (4-chloropyridin-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone is its high potency and selectivity for CDKs 1, 2, and 5. This makes it a valuable tool for studying the role of these CDKs in cancer cell biology. In addition, (4-chloropyridin-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone has been shown to have low toxicity in normal cells, which makes it a promising therapeutic option for cancer treatment. One limitation of (4-chloropyridin-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone is its poor solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on (4-chloropyridin-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone. One direction is the development of more potent and selective CDK inhibitors based on the structure of (4-chloropyridin-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone. Another direction is the investigation of the potential of (4-chloropyridin-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone in combination with other cancer therapies, such as chemotherapy and immunotherapy. In addition, the use of (4-chloropyridin-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone in animal models of cancer could provide valuable information on its efficacy and safety in vivo. Finally, the identification of biomarkers that predict response to (4-chloropyridin-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone could help to identify patients who are most likely to benefit from this therapy.
Synthesemethoden
The synthesis of (4-chloropyridin-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone involves several steps, including the reaction of 4-chloro-2-pyridinecarboxaldehyde with 2-amino-3,4-dihydroisoquinolin-1(2H)-one to form the intermediate product. This intermediate is then reacted with a suitable reagent to form the final product, (4-chloropyridin-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone. The synthesis of (4-chloropyridin-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone has been optimized to improve yield and purity, and several variations of the synthesis method have been reported in the literature.
Wissenschaftliche Forschungsanwendungen
(4-chloropyridin-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone has been extensively studied for its potential application in cancer treatment. Preclinical studies have shown that (4-chloropyridin-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone can inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, (4-chloropyridin-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that (4-chloropyridin-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone could be an effective therapeutic option for a variety of cancer types.
Eigenschaften
IUPAC Name |
(4-chloropyridin-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c16-13-5-7-17-14(9-13)15(19)18-8-6-11-3-1-2-4-12(11)10-18/h1-5,7,9H,6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDXNAZZLQVKRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=NC=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chloropyridin-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(dimethylamino)-2-oxoethyl]-2,4-dimethylbenzamide](/img/structure/B7472272.png)



![1-[4-[2-(Azetidin-1-yl)-2-oxoethyl]phenyl]pyrrolidin-2-one](/img/structure/B7472289.png)
![N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7472300.png)
![N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472303.png)


![1-[4-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone](/img/structure/B7472316.png)
![4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one](/img/structure/B7472324.png)
![N-[5-[(3,5-difluorophenyl)methyl]-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B7472326.png)
![N-[(1S)-1-(3-fluorophenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7472339.png)